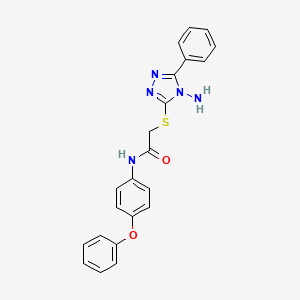

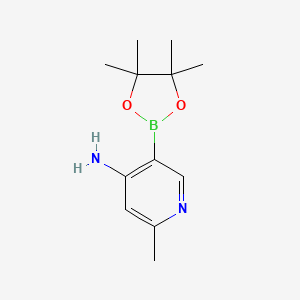

N-(4-(N-(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl)phenyl)acetamide, also known as ESI-09, is a small molecule inhibitor that targets the RAC1 GTPase. RAC1 is a member of the Rho family of GTPases and is involved in a variety of cellular processes, including cytoskeletal organization, cell migration, and cell division. ESI-09 has been shown to have potential as a therapeutic agent for cancer and other diseases.

Scientific Research Applications

Structural Aspects and Properties

- Structural Analysis and Fluorescence Properties : Research by Karmakar et al. (2007) delves into the structural aspects of amide-containing isoquinoline derivatives, exploring their ability to form gels and crystalline solids upon treatment with different mineral acids. This study highlights the influence of structural configuration on the fluorescence emission properties of these compounds, indicating potential applications in materials science and sensor technology Karmakar, Sarma, & Baruah, 2007.

Synthesis and Pharmacological Studies

- Synthesis of Novel Derivatives : Bhambi et al. (2010) focused on synthesizing novel N'-[2-(4-substitutedphenyl)-3-N-ethoxyphthalimido-5-oxoimidazolidene-1-yl]-2-(quinoline-8-yloxy)acetamide derivatives, investigating their potential biological activities. This demonstrates the compound's versatility in generating new pharmacologically active derivatives Bhambi, Sain, Salvi, Sharma, & Talesara, 2010.

Antimicrobial and Antioxidant Activity

- Antibacterial and Antioxidant Applications : Abdel‐Hafez et al. (2018) synthesized a series of derivatives combining sulfa drugs and vitamin E, evaluating their antibacterial activities against various bacteria. This research illustrates the compound's utility in developing new antimicrobial agents with enhanced efficacy Abdel‐Hafez, Gobouri, Alshanbari, & Gad El-Rab, 2018.

Anticancer and Antiproliferative Activities

- Anticancer Potential : Ghorab et al. (2015) utilized 2-chloro-N-(4-sulfamoylphenyl)acetamides as intermediates for synthesizing various derivatives, screening them for anticancer activity against breast and colon cancer cell lines. This study underscores the compound's potential in anticancer drug development Ghorab, Alsaid, Al-Dhfyan, & Arafa, 2015.

Computational Studies and Molecular Docking

- Computational Analysis and Biological Interactions : Bharathy et al. (2021) conducted a comprehensive study on N-[4-(Ethylsulfamoyl)phenyl]acetamide, analyzing its structural parameters, electron behavior, and biological interactions through computational methods and molecular docking analysis. This highlights the compound's potential biological applications and interactions at the molecular level Bharathy, Prasana, Muthu, Irfan, Basha Asif, Saral, Aayisha, & Devi, 2021.

properties

IUPAC Name |

N-[4-[(4-ethoxy-2-phenylquinolin-6-yl)sulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S/c1-3-32-25-16-24(18-7-5-4-6-8-18)27-23-14-11-20(15-22(23)25)28-33(30,31)21-12-9-19(10-13-21)26-17(2)29/h4-16,28H,3H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQODQDBGUBMBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2940635.png)

![(Z)-2-(pyridin-4-ylmethylene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2940637.png)

![Benzyl {[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2940638.png)

![Tert-butyl ((5r,8r)-2-oxo-1-azaspiro[4.5]decan-8-yl)carbamate](/img/no-structure.png)

![3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B2940641.png)

![Cyclohexylethyl[(2,3,4,5-tetramethylphenyl)sulfonyl]amine](/img/structure/B2940646.png)

![Ethyl 2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2940653.png)

![N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2940656.png)